molecular formula C16H14F2N2O2 B4392258 N~1~-(2,4-DIFLUOROPHENYL)-N~2~-(1-PHENYLETHYL)ETHANEDIAMIDE

N~1~-(2,4-DIFLUOROPHENYL)-N~2~-(1-PHENYLETHYL)ETHANEDIAMIDE

Cat. No.: B4392258
M. Wt: 304.29 g/mol
InChI Key: RDFSGTZJVSQGGO-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-N’-(1-phenylethyl)ethanediamide: is an organic compound that belongs to the class of ethanediamides It is characterized by the presence of a difluorophenyl group and a phenylethyl group attached to the ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)-N’-(1-phenylethyl)ethanediamide typically involves the reaction of 2,4-difluoroaniline with 1-phenylethylamine in the presence of a suitable coupling agent. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere.

Industrial Production Methods: Industrial production of N-(2,4-difluorophenyl)-N’-(1-phenylethyl)ethanediamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Purification is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-difluorophenyl)-N’-(1-phenylethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of oxidized ethanediamide derivatives.

    Reduction: Formation of reduced ethanediamide derivatives.

    Substitution: Formation of substituted ethanediamide derivatives.

Scientific Research Applications

Chemistry: N-(2,4-difluorophenyl)-N’-(1-phenylethyl)ethanediamide is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is investigated for its potential as a ligand in receptor binding studies. It may also be used in the design of enzyme inhibitors or as a probe in biochemical assays.

Medicine: N-(2,4-difluorophenyl)-N’-(1-phenylethyl)ethanediamide is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial properties, making it a candidate for drug development.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It may be used in the formulation of coatings, adhesives, or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-N’-(1-phenylethyl)ethanediamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluorophenyl and phenylethyl groups contribute to the compound’s binding affinity and specificity towards its targets. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

  • N-(2,4-dichlorophenyl)-N’-(1-phenylethyl)ethanediamide
  • N-(2,4-dimethylphenyl)-N’-(1-phenylethyl)ethanediamide
  • N-(2,4-difluorophenyl)-N’-(1-methylpropyl)ethanediamide

Comparison: N-(2,4-difluorophenyl)-N’-(1-phenylethyl)ethanediamide is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall chemical behavior compared to similar compounds with different substituents. The phenylethyl group also contributes to its unique characteristics, affecting its solubility, stability, and interaction with molecular targets.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O2/c1-10(11-5-3-2-4-6-11)19-15(21)16(22)20-14-8-7-12(17)9-13(14)18/h2-10H,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFSGTZJVSQGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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